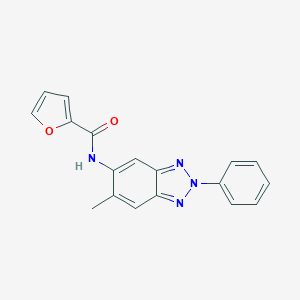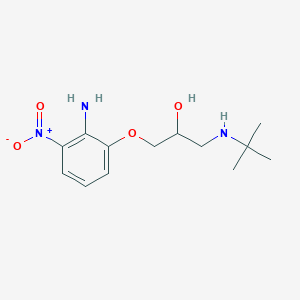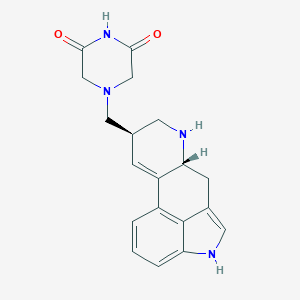![molecular formula C17H17ClN2O2 B238765 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying various diseases and conditions.
作用机制
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide inhibits the activity of the BECN1/PIK3C3 complex, which is involved in the process of autophagy. This complex is responsible for the formation of autophagosomes, which are involved in the degradation of cellular components. By inhibiting this complex, 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide prevents the formation of autophagosomes and the degradation of cellular components, leading to the accumulation of autophagosomes and the inhibition of autophagy.
生化和生理效应
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have a significant impact on the biochemical and physiological processes of cells. It inhibits autophagy, which can lead to the accumulation of toxic proteins and the inhibition of cell growth. It also induces apoptosis in cancer cells, leading to the death of these cells. In neurodegenerative disease research, 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to improve neuronal survival and reduce the accumulation of toxic proteins, making it a potential treatment for diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity. It targets the BECN1/PIK3C3 complex, making it a valuable tool for researchers studying autophagy. It has also been shown to have anti-cancer properties and potential for the treatment of neurodegenerative diseases.
One limitation of using 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective in all types of cancer cells, making it important for researchers to carefully select the cell lines they use in their experiments.
未来方向
There are several future directions for research on 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine its efficacy in treating these diseases and to identify any potential side effects.
Another area of interest is its potential as a treatment for other types of cancer. Further research is needed to determine its efficacy in different types of cancer cells and to identify any potential side effects.
Finally, further research is needed to identify any potential drug interactions or contraindications with 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. This information will be important for researchers and clinicians to determine the safety and efficacy of using 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in clinical settings.
Conclusion
In conclusion, 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying various diseases and conditions. Its specificity and potential as a treatment for neurodegenerative diseases and cancer make it an area of interest for future research. However, its toxicity and potential drug interactions must be carefully considered when using it in lab experiments and clinical settings.
合成方法
The synthesis of 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps, including the reaction of 4-aminobenzamide with isobutyryl chloride, followed by the reaction of the resulting compound with 4-nitrophenyl chloroformate. The final step involves the reaction of the resulting compound with thionyl chloride and 3-chlorobenzoic acid. The compound is then purified using column chromatography to obtain pure 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide.
科学研究应用
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been used in various scientific research studies, including the study of autophagy, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of the BECN1/PIK3C3 complex, which is involved in the process of autophagy. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagy, making it a valuable tool for researchers studying this process.
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has been used in studies of breast cancer, lung cancer, and melanoma, among others.
In neurodegenerative disease research, 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to improve neuronal survival and reduce the accumulation of toxic proteins, making it a potential treatment for diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide |
|---|---|
分子式 |
C17H17ClN2O2 |
分子量 |
316.8 g/mol |
IUPAC 名称 |
3-chloro-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-6-8-15(9-7-14)20-17(22)12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
XJGTZYYJKFZFAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)